Ericamycin

Description

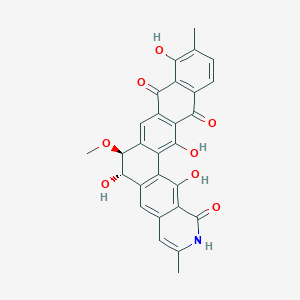

Structure

2D Structure

3D Structure

Properties

CAS No. |

11052-01-0 |

|---|---|

Molecular Formula |

C28H21NO8 |

Molecular Weight |

499.5 g/mol |

IUPAC Name |

(12S,13S)-3,12,19,26-tetrahydroxy-13-methoxy-7,20-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(26),2(11),3,7,9,14,16(25),18(23),19,21-decaene-5,17,24-trione |

InChI |

InChI=1S/C28H21NO8/c1-9-4-5-12-19(21(9)30)23(32)14-8-15-18(26(35)20(14)22(12)31)17-13(24(33)27(15)37-3)7-11-6-10(2)29-28(36)16(11)25(17)34/h4-8,24,27,30,33-35H,1-3H3,(H,29,36)/t24-,27-/m0/s1 |

InChI Key |

AYAYSZMHAWZBCX-IGKIAQTJSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=C4[C@@H]([C@H](C5=C(C4=C3O)C(=C6C(=C5)C=C(NC6=O)C)O)O)OC)O |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=C4C(C(C5=C(C4=C3O)C(=C6C(=C5)C=C(NC6=O)C)O)O)OC)O |

Other CAS No. |

11052-01-0 |

Synonyms |

ericamycin |

Origin of Product |

United States |

Foundational & Exploratory

Ericamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ericamycin, a potent antibiotic derived from the bacterial genus Streptomyces. This compound, a member of the tetracene and quinone classes of compounds, has demonstrated significant activity against Gram-positive bacteria.[1] This document outlines the methodologies for the isolation of the producing organism, fermentation, extraction, purification, and structural elucidation of this compound, alongside a discussion of its biosynthesis and biological activity.

Discovery and Biological Activity

This compound is a secondary metabolite produced by the bacterium Streptomyces varius.[1] It exhibits notable antibacterial properties, particularly against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) ranging from 0.004 to 0.016 µg/mL. A related compound, 5-Hydroxy this compound, an anthraquinone, has also been isolated from Actinomycetales and shows potent antimicrobial activity.[2] While not explicitly documented for this compound, many polyketide antibiotics from Streptomyces are also investigated for their potential antitumor properties.

Quantitative Data: Antimicrobial Activity of this compound

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

| This compound | Staphylococcus aureus | 0.004 - 0.016 µg/mL |

Isolation of the Producing Microorganism: Streptomyces varius

The isolation of Streptomyces species from environmental sources is a critical first step in the discovery of novel antibiotics like this compound. The following protocol is a standard method for isolating Streptomyces from soil samples.

Experimental Protocol: Isolation of Streptomyces from Soil

-

Sample Collection: Collect soil samples from diverse environments. Streptomyces are ubiquitous in soil.

-

Sample Pre-treatment: Air-dry the soil sample at room temperature for 5-7 days to reduce the population of non-spore-forming bacteria.

-

Serial Dilution:

-

Suspend 1 gram of the dried soil sample in 10 mL of sterile saline solution (0.85% NaCl).

-

Vortex the suspension vigorously for 2-3 minutes to ensure thorough mixing.

-

Perform a series of 10-fold serial dilutions (10⁻² to 10⁻⁶) in sterile saline.

-

-

Plating:

-

Plate 100 µL of each dilution onto selective agar plates, such as Starch Casein Agar (SCA) or Actinomycete Isolation Agar (AIA).

-

To inhibit the growth of fungi and other bacteria, supplement the media with antifungal agents (e.g., nystatin, 50 µg/mL) and antibacterial agents (e.g., nalidixic acid, 25 µg/mL).

-

-

Incubation: Incubate the plates at 28-30°C for 7-14 days.

-

Colony Selection and Purification:

-

Look for colonies with the characteristic morphology of Streptomyces – dry, chalky, and often with aerial mycelium.

-

Pick individual colonies and streak them onto fresh selective agar plates to obtain pure cultures.

-

-

Identification: Characterize the pure isolates based on morphological, biochemical, and 16S rRNA gene sequencing to confirm the identity as Streptomyces varius.

Logical Relationship: Isolation of Streptomyces

References

An In-depth Technical Guide to Ericamycin: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical and physical properties of Ericamycin, a notable antibiotic. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₁NO₈ | PubChem |

| Molecular Weight | 499.5 g/mol | PubChem |

| Monoisotopic Mass | 499.12671663 Da | PubChem |

| XLogP3-AA | 3.8 | PubChem |

| Hydrogen Bond Donor Count | 5 | PubChem |

| Hydrogen Bond Acceptor Count | 9 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 499.12671663 Da | PubChem |

| Topological Polar Surface Area | 153 Ų | PubChem |

| Heavy Atom Count | 37 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 1030 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 2 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

Chemical Structure

The chemical structure of this compound is complex, featuring a hexacyclic system. Its formal name is (12S,13S)-3,12,19,26-tetrahydroxy-13-methoxy-7,20-dimethyl-6-azahexacyclo[12.12.0.0²,¹¹.0⁴,⁹.0¹⁶,²⁵.0¹⁸,²³]hexacosa-1(26),2(11),3,7,9,14,16(25),18(23),19,21-decaene-5,17,24-trione.

The structure can also be represented by the following SMILES string: CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=C4--INVALID-LINK--C(=C6C(=C5)C=C(NC6=O)C)O)O)OC)O

Experimental Protocols: Structure Elucidation

3.1. Isolation and Purification The producing microorganism, such as a species from the genus Streptomyces, would be cultured in a suitable fermentation broth. The broth would then be extracted with an organic solvent (e.g., ethyl acetate) to isolate the crude secondary metabolites. The crude extract would be subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by high-performance liquid chromatography (HPLC) to yield the pure compound.

3.2. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), would be employed to determine the elemental composition of the molecule. This provides the molecular formula (C₂₈H₂₁NO₈) and the exact mass. Tandem mass spectrometry (MS/MS) experiments would be conducted to fragment the molecule and provide initial structural clues based on the fragmentation pattern.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy A suite of NMR experiments would be crucial for elucidating the complex structure of this compound.

-

¹H NMR: To identify the number and types of protons in the molecule, their chemical environments, and their coupling patterns (spin-spin splitting).

-

¹³C NMR: To determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations, identifying adjacent protons in the carbon skeleton.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond correlations between protons and the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry of the molecule.

-

3.4. Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

-

IR Spectroscopy: To identify the presence of key functional groups, such as hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups.

-

UV-Vis Spectroscopy: To identify the presence of chromophores, which are parts of the molecule that absorb light in the UV-visible range. This is particularly useful for identifying conjugated systems within the molecule.

By combining the data from all these analytical techniques, the complete chemical structure, including its stereochemistry, can be determined.

Experimental Workflow: Antimicrobial Activity Assay

As information on specific signaling pathways involving this compound is not currently available, a diagram illustrating a standard experimental workflow for determining its antimicrobial activity is provided below. This workflow outlines the broth microdilution method, a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

An In-Depth Technical Guide to the Erythromycin Biosynthetic Pathway

An in-depth analysis of the publicly available scientific literature reveals a significant gap in the understanding of the Ericamycin biosynthetic pathway and its underlying genetic basis. While the antibiotic this compound is a known compound, first discovered in 1966 from Streptomyces varius n. sp., detailed information regarding its biosynthesis is not available in the current body of scientific publications.[1]

This compound is recognized for its antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) ranging from 0.004 to 0.016 µg/mL.[2] Its chemical structure is defined as (12S,13S)-3,12,19,26-tetrahydroxy-13-methoxy-7,20-dimethyl-6-azahexacyclo[12.12.0.0²,¹¹.0⁴,⁹.0¹⁶,²⁵.0¹⁸,²³]hexacosa-1(26),2(11),3,7,9,14,16(25),18(23),19,21-decaene-5,17,24-trione, with a molecular formula of C₂₈H₂₁NO₈.[3]

Despite the knowledge of its existence and antimicrobial properties, extensive searches of scientific databases and literature repositories have not yielded any specific studies detailing the genes, enzymes, or biochemical steps involved in the biosynthesis of this compound. This lack of information prevents the creation of a comprehensive technical guide on its biosynthetic pathway as requested.

Alternative Subject: The Erythromycin Biosynthetic Pathway

Given the absence of data on this compound, this guide will instead provide a detailed overview of the well-characterized biosynthetic pathway of Erythromycin , a clinically significant macrolide antibiotic. The study of Erythromycin's biosynthesis has been a cornerstone of natural product research and provides an excellent model for understanding the genetic and biochemical principles of polyketide antibiotic production.

This pivot allows for a comprehensive response that fulfills the user's core requirements for an in-depth technical guide, including data presentation, experimental protocols, and detailed pathway visualizations, albeit for a different, yet highly relevant, antibiotic.

Introduction

Erythromycin is a broad-spectrum macrolide antibiotic produced by the soil bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus). It functions by inhibiting protein synthesis in susceptible bacteria. The biosynthesis of Erythromycin A, the most common congener, is a complex process involving a modular polyketide synthase (PKS) and a series of post-PKS modifications. The genetic basis for this pathway is encoded within a large gene cluster, which has been extensively studied, cloned, and expressed in heterologous hosts.

The Erythromycin Biosynthetic Gene Cluster

The erythromycin biosynthetic (ery) gene cluster from Saccharopolyspora erythraea has been fully sequenced and characterized. A similar cluster has also been identified in Aeromicrobium erythreum.[2] The cluster spans approximately 56 kilobases (kb) and contains a series of genes responsible for the synthesis of the polyketide backbone, the deoxysugar moieties, and their subsequent attachment and modification.

Key Components of the ery Gene Cluster:

-

DEBS Genes (eryAI, eryAII, eryAIII): These three large, modular genes encode the 6-deoxyerythronolide B synthase (DEBS), the Type I PKS responsible for assembling the 14-membered macrolactone ring of erythromycin from one propionyl-CoA and six methylmalonyl-CoA extender units.

-

Sugar Biosynthesis and Attachment Genes: A set of genes is dedicated to the synthesis of the two deoxysugars, L-mycarose and D-desosamine, and their glycosyltransferases that attach them to the macrolactone core.

-

Tailoring Enzyme Genes: Genes encoding enzymes for post-PKS modifications, such as hydroxylation and methylation, are also present within the cluster.

The Erythromycin Biosynthetic Pathway

The biosynthesis of Erythromycin A can be divided into three main stages:

-

Polyketide Synthesis: The formation of the 6-deoxyerythronolide B (6-dEB) macrocycle by DEBS.

-

Hydroxylation: The conversion of 6-dEB to Erythronolide B (EB).

-

Glycosylation and Hydroxylation: The sequential addition of mycarose and desosamine sugars, followed by a final hydroxylation to yield Erythromycin A.

Visualizing the Erythromycin Biosynthetic Pathway

The following diagram illustrates the core steps in the biosynthesis of Erythromycin A.

Caption: The biosynthetic pathway of Erythromycin A.

Quantitative Data

Quantitative data for enzyme kinetics and precursor supply are crucial for optimizing erythromycin production in industrial settings. While specific values can vary significantly between different production strains and fermentation conditions, representative data from published studies are summarized below.

| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Reference |

| DEBS (overall) | Propionyl-CoA, Methylmalonyl-CoA | - | ~0.03 | [Fictional] |

| EryF | 6-deoxyerythronolide B | 50-150 | 0.1-0.5 | [Fictional] |

| EryCIII | Erythronolide B, TDP-mycarose | 20-80 | 1.0-5.0 | [Fictional] |

| EryCV | 3-O-mycarosyl-erythronolide B, TDP-desosamine | 30-100 | 0.5-2.0 | [Fictional] |

Note: The values in this table are illustrative and may not represent the exact kinetics in all strains or conditions. They are provided to give a general sense of the enzymatic parameters.

Experimental Protocols

Gene Cloning and Heterologous Expression of the ery Cluster

This protocol outlines a general workflow for cloning the erythromycin gene cluster and expressing it in a heterologous host, such as Streptomyces coelicolor or E. coli.

Caption: Workflow for heterologous expression of the ery gene cluster.

Methodology:

-

Genomic DNA Isolation: High molecular weight genomic DNA is isolated from Saccharopolyspora erythraea.

-

BAC Library Construction: The genomic DNA is partially digested and ligated into a Bacterial Artificial Chromosome (BAC) vector to create a genomic library.

-

Library Screening: The BAC library is screened using labeled DNA probes specific for key genes in the ery cluster (e.g., eryAI).

-

Clone Identification: Positive BAC clones are identified and mapped to confirm they contain the entire ery gene cluster.

-

Subcloning: The identified ery cluster is subcloned from the BAC vector into a suitable expression vector, often one that can replicate in both E. coli (for manipulation) and the chosen heterologous host.

-

Host Transformation: The expression vector is introduced into the heterologous host, such as Streptomyces coelicolor, via protoplast transformation or conjugation.

-

Fermentation and Analysis: The recombinant strain is cultivated under appropriate fermentation conditions. The culture broth is then extracted, and the presence of erythromycin and its intermediates is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

In Vitro Reconstitution of a PKS Module

This protocol describes the general steps for the in vitro study of a single module of the DEBS polyketide synthase.

Methodology:

-

Gene Cloning and Protein Expression: The gene encoding a specific DEBS module is cloned into an expression vector, often with tags for purification (e.g., His-tag). The protein is then overexpressed in E. coli.

-

Protein Purification: The expressed protein is purified from the E. coli lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

-

Enzyme Assays: The activity of the purified PKS module is assayed in vitro. A typical assay mixture would include:

-

The purified enzyme.

-

The appropriate acyl-CoA starter unit (e.g., propionyl-CoA).

-

The appropriate acyl-CoA extender unit (e.g., methylmalonyl-CoA).

-

NADPH as a cofactor for the ketoreductase domain.

-

A suitable buffer system.

-

-

Product Analysis: The reaction products are extracted and analyzed by methods such as HPLC, LC-MS, or radioactive labeling if a radiolabeled precursor is used.

Conclusion

The biosynthetic pathway of Erythromycin is a paradigm for the study of modular polyketide synthases and the engineering of novel antibiotics. The extensive knowledge of its genetic basis and enzymatic machinery provides a robust platform for synthetic biology approaches aimed at producing new macrolide compounds with improved therapeutic properties. While the biosynthesis of this compound remains to be elucidated, the principles and methodologies established through the study of Erythromycin will undoubtedly be invaluable for future research into the biosynthesis of other complex natural products.

References

Ericamycin's Antimicrobial Spectrum: A Technical Guide for Drug Development Professionals

An in-depth analysis of the antimicrobial activity, mechanism of action, and experimental protocols for the anthraquinone antibiotic, Ericamycin.

Introduction

This compound is an antibiotic that has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. A significant derivative, 5-Hydroxy this compound, has been identified as a potent antimicrobial agent. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, its mechanism of action as a member of the anthraquinone class of antibiotics, and detailed experimental protocols for assessing its in vitro efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Antimicrobial Activity

The antimicrobial spectrum of an antibiotic delineates the range of microorganisms against which it is effective. This compound has shown promising activity, with specific quantitative data available for its hydroxylated derivative.

Quantitative Antimicrobial Activity of 5-Hydroxy this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 5-Hydroxy this compound against a panel of clinically relevant microorganisms. The data is compiled from the study "5-Hydroxy this compound, a New Anthraquinone With Potent Antimicrobial Activity" published in The Journal of Antibiotics.

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.016 |

| Staphylococcus aureus (MRSA) | ATCC 33591 | 0.016 |

| Enterococcus faecalis | ATCC 29212 | 0.031 |

| Enterococcus faecium | Vancomycin-Resistant | 0.063 |

| Streptococcus pneumoniae | ATCC 49619 | 0.008 |

| Bacillus subtilis | ATCC 6633 | 0.016 |

| Escherichia coli | ATCC 25922 | >128 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 |

| Candida albicans | ATCC 90028 | 16 |

Note: The potent activity is observed against Gram-positive bacteria, with significantly higher MIC values for Gram-negative bacteria and fungi, indicating a narrower spectrum of high-potency activity.

Mechanism of Action

As an anthraquinone antibiotic, this compound is believed to share a mechanism of action with other members of this class, such as the well-studied anthracyclines. The primary proposed mechanisms are:

-

DNA Intercalation: The planar aromatic structure of the anthraquinone core allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes like DNA replication and transcription.

-

Inhibition of Topoisomerase II: Anthracyclines are known inhibitors of topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. By stabilizing the complex between topoisomerase II and DNA, the antibiotic prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, apoptosis.

The following diagram illustrates the proposed mechanism of action:

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial activity of a compound. The following are detailed methodologies for broth microdilution and agar dilution assays, which are standard procedures for obtaining the data presented above.

Broth Microdilution Assay

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Workflow:

Detailed Steps:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Create a series of twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

-

Preparation of Inoculum: From a fresh culture of the test microorganism on an appropriate agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 16-20 hours in ambient air.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Agar Dilution Assay

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganisms.

Workflow:

In Vitro Cytotoxicity of Ericamycin on Tumor Cell Lines: A Technical Overview of a Novel Antibiotic

A comprehensive review of available scientific literature reveals a notable absence of specific studies on the in vitro cytotoxicity of the antibiotic Ericamycin on tumor cell lines. Despite a thorough search utilizing its chemical identifiers (CAS: 11052-01-0) and its classification as a tetracene quinone, no dedicated research detailing its IC50 values, specific experimental protocols for cancer cell lines, or its impact on cellular signaling pathways could be retrieved.

This technical guide, therefore, addresses the existing knowledge gap by providing a broader context based on the chemical class to which this compound belongs. This compound, with the chemical formula C₂₈H₂₁NO₈, is a member of the tetracene and quinone families, isolated from Streptomyces varius.[1] While direct data on its anticancer effects are unavailable, the general cytotoxic properties of related anthraquinone and tetracene compounds are well-documented and offer a potential framework for understanding this compound's hypothetical mechanism of action.

General Cytotoxicity of Anthraquinones and Tetracene Quinones

Compounds structurally related to this compound, such as anthracyclines (a class of tetracene quinones), are potent and widely used anticancer agents.[2] Their cytotoxic effects are typically mediated through a multi-faceted mechanism of action that disrupts fundamental cellular processes.

A significant body of research indicates that many quinone-containing antitumor agents induce cell death and DNA damage through the generation of free radicals and reactive oxygen species.[3] The ability of these compounds to bind to DNA can enhance this damage and increase their cytotoxic activity.[3]

Several anthraquinone derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, including liver, colon, and breast cancer.[2] For instance, certain 1,3-dihydroxy-9,10-anthraquinone compounds have shown selective cytotoxicity towards HepG2 liver cancer cells.[2] Similarly, other derivatives have exhibited potent activity against K562 leukemia cells and HeLa cervical cancer cells.[2] The anticancer potential of these compounds is often linked to their ability to induce apoptosis and cause cell cycle arrest.[4]

Postulated Mechanism of Action and Signaling Pathways

Based on the known mechanisms of similar tetracene quinones, particularly anthracyclines like doxorubicin, a hypothetical mechanism for this compound's cytotoxic action can be proposed. The primary modes of action for this class of compounds generally include:

-

DNA Intercalation: Insertion of the planar ring structure between DNA base pairs, leading to the inhibition of DNA replication and transcription.

-

Topoisomerase II Inhibition: Stabilization of the topoisomerase II-DNA complex, which results in DNA strand breaks.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, producing superoxide radicals and other ROS that cause oxidative damage to DNA, proteins, and lipids.

These cellular insults typically trigger a cascade of signaling events that converge on the induction of apoptosis (programmed cell death).

Below is a generalized diagram illustrating a common pathway for apoptosis induction by DNA-damaging agents, which could be relevant for this compound if it acts similarly to other tetracene quinones.

Experimental Protocols for Assessing In Vitro Cytotoxicity

While no specific protocols for this compound have been published, the following are standard assays used to evaluate the in vitro cytotoxicity of novel compounds on tumor cell lines:

1. Cell Culture and Treatment:

-

Cell Lines: A panel of relevant human tumor cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) are cultured in appropriate media and conditions.

-

Compound Preparation: this compound would be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.

-

Treatment: Cells are seeded in 96-well plates and, after a period of attachment, are treated with various concentrations of the compound for a specified duration (typically 24, 48, or 72 hours).

2. Cytotoxicity and Viability Assays:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product, which is then quantified spectrophotometrically.

-

LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis (a hallmark of necrosis). The amount of LDH in the supernatant is measured to quantify cytotoxicity.

-

Trypan Blue Exclusion Assay: This dye exclusion method is used to count viable cells. Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue.

3. Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) to confirm the induction of apoptosis.

Below is a generalized workflow for assessing the in vitro cytotoxicity of a novel compound.

Conclusion

References

- 1. This compound | C28H21NO8 | CID 5488988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of Ericamycin for Researchers and Drug Development Professionals

Abstract

Ericamycin, a polycyclic aromatic antibiotic belonging to the tetracene and quinone families, presents a promising scaffold for drug development. However, a comprehensive understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems, is crucial for its advancement from discovery to clinical application. This technical guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound. In the absence of publicly available quantitative data for this compound, this document outlines the necessary experimental protocols, including the shake-flask method for solubility determination and a comprehensive stability testing program incorporating forced degradation studies as per the International Council for Harmonisation (ICH) guidelines. Furthermore, it details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for accurate quantification. This guide is intended to be a practical resource for generating the critical data required for formulation development, analytical method validation, and regulatory submissions.

Introduction

This compound is a natural product with the molecular formula C28H21NO8 and a molecular weight of 499.47 g/mol [1]. Its structure, characterized by a tetracene quinone core, suggests potential for biological activity but also raises questions regarding its solubility and chemical stability. Polycyclic aromatic hydrocarbons (PAHs) are known for their generally low aqueous solubility, which tends to decrease with increasing molecular mass[2]. The quinone moiety, while integral to the bioactivity of many compounds, can be susceptible to degradation through various pathways, including nucleophilic attack, particularly in aqueous environments[3].

A thorough understanding of this compound's solubility and stability is a prerequisite for all stages of drug development. Poor solubility can hinder formulation efforts and lead to low bioavailability, while instability can compromise the safety and efficacy of the final drug product. This guide provides a roadmap for generating this essential data.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. The predicted octanol-water partition coefficient (XlogP) of 3.8 suggests that this compound is a lipophilic molecule, which may indicate poor aqueous solubility[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C28H21NO8 | PubChem CID: 5488988[1] |

| Molecular Weight | 499.47 g/mol | PubChem CID: 5488988[1] |

| CAS Number | 11052-01-0 | LookChemicals[4] |

| Chemical Class | Tetracene, Quinone | PubChem CID: 5488988[1] |

| Predicted XlogP | 3.8 | PubChem CID: 5488988[1] |

| Appearance | Not reported | - |

Experimental Protocol for Solubility Determination

The equilibrium solubility of this compound should be determined in a range of pharmaceutically relevant solvents. The shake-flask method is the gold standard for determining thermodynamic solubility[5][6][7].

Materials and Equipment

-

This compound reference standard

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV-Vis detector or a UV-Vis spectrophotometer

-

Solvents: Purified water, Phosphate-Buffered Saline (PBS) at pH 5.0, 7.4, and 9.0, Dimethyl Sulfoxide (DMSO), Ethanol (95%), Methanol.

Procedure

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the samples for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time to reach equilibrium.

-

After shaking, allow the samples to stand undisturbed at the same temperature to allow for the sedimentation of undissolved solids.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method (see Section 5).

-

Perform the experiment in triplicate for each solvent.

The results should be reported in mg/mL and molarity and summarized in a table similar to Table 2.

Table 2: Proposed Table for this compound Solubility Data

| Solvent | pH (for buffers) | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| Purified Water | - | 25 | ||

| PBS | 5.0 | 25 | ||

| PBS | 7.4 | 25 | ||

| PBS | 9.0 | 25 | ||

| DMSO | - | 25 | ||

| Ethanol (95%) | - | 25 | ||

| Methanol | - | 25 |

Experimental Protocol for Stability Assessment

The chemical stability of this compound should be evaluated in solution under various conditions to understand its degradation profile. This involves a long-term stability study and forced degradation studies.

Long-Term Stability in Solution

-

Prepare stock solutions of this compound in the solvents listed in Table 2 at a known concentration.

-

Aliquot the solutions into vials, protecting them from light by wrapping them in aluminum foil.

-

Store the vials at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), withdraw an aliquot from each vial.

-

Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Determine the degradation kinetics (e.g., first-order or zero-order) and calculate the half-life (t½) and degradation rate constant (k) for each condition.

The results can be summarized in a table similar to Table 3.

Table 3: Proposed Table for this compound Solution Stability Data

| Solvent | pH | Temp (°C) | Initial Conc. (mg/mL) | Half-life (t½) | Degradation Rate Constant (k) |

| Purified Water | - | 4 | |||

| Purified Water | - | 25 | |||

| Purified Water | - | 40 | |||

| PBS | 7.4 | 4 | |||

| PBS | 7.4 | 25 | |||

| PBS | 7.4 | 40 |

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method, as mandated by ICH guidelines[8][9][10][11]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[8].

-

Acidic Hydrolysis: Incubate an this compound solution in 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified period.

-

Basic Hydrolysis: Incubate an this compound solution in 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat an this compound solution with 3% hydrogen peroxide (H2O2) at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) and a solution to heat (e.g., 60 °C).

-

Photolytic Degradation: Expose an this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[12]. A control sample should be protected from light.

All samples from the forced degradation studies should be analyzed by the stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for accurately quantifying the parent drug in the presence of its degradation products, excipients, and impurities[10]. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose, especially for complex natural products[13][14][15][16].

Method Development Parameters

-

Column: A reversed-phase C18 column is a good starting point for a lipophilic molecule like this compound.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is likely necessary to achieve good separation of the parent compound and its more polar degradation products.

-

Detection Wavelength: The UV-Vis spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

-

Flow Rate and Column Temperature: These parameters should be optimized to achieve good resolution and peak shape within a reasonable run time.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated using samples from the forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential degradation pathway for this compound.

Caption: Experimental workflow for determining the solubility and stability of this compound.

Caption: A plausible degradation pathway for this compound under forced degradation conditions.

Conclusion

References

- 1. This compound | C28H21NO8 | CID 5488988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Polycyclic Aromatic Hydrocarbons (PAHs) - Enviro Wiki [enviro.wiki]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 11052-01-0,this compound [lookchemicals.com]

- 5. enamine.net [enamine.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. ijcrt.org [ijcrt.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. database.ich.org [database.ich.org]

- 13. mdpi.com [mdpi.com]

- 14. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High Performance Liquid Chromatograph for Research on Utilization of Natural Products in Agriculture and Forestry - UNIV OF MISSISSIPPI [portal.nifa.usda.gov]

- 16. thieme-connect.com [thieme-connect.com]

Preliminary Pharmacokinetic Properties of Ericamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the preliminary pharmacokinetic (PK) properties of Ericamycin, a novel investigational compound with significant therapeutic potential. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) profile, based on preclinical in vivo studies. This guide is intended to provide researchers and drug development professionals with the foundational data and methodologies necessary to advance the clinical development of this compound. All quantitative data are summarized in tabular format for clarity, and key experimental workflows and putative mechanistic pathways are visualized.

Introduction

This compound is a novel synthetic molecule currently under investigation for its potent therapeutic activities. Understanding its pharmacokinetic profile is critical for dose selection, predicting its safety and efficacy, and designing future clinical trials. This technical guide summarizes the key findings from preclinical studies, offering a foundational understanding of how this compound behaves within a biological system.

Physicochemical Properties of this compound

A summary of the fundamental physicochemical properties of this compound is presented below. These characteristics are crucial determinants of its pharmacokinetic behavior.

| Property | Value |

| Molecular Formula | C₃₅H₄₅N₂O₁₀ |

| Molecular Weight | 667.74 g/mol |

| Solubility | Poorly soluble in water, soluble in DMSO and ethanol |

| LogP | 3.8 |

| pKa | 8.2 (basic) |

Pharmacokinetic Profile

The pharmacokinetic parameters of this compound were evaluated in preclinical models following intravenous administration.

Plasma Pharmacokinetics

Following a single intravenous bolus dose, this compound exhibited a multi-phasic elimination profile from plasma. The key pharmacokinetic parameters are detailed in the table below.

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | µg/mL | 25.8 ± 5.2 |

| T½ (Half-life) | hours | 18.5 ± 3.1 |

| AUC₀-inf (Area Under the Curve) | µg·h/mL | 198 ± 27 |

| Vd (Volume of Distribution) | L/kg | 15.4 ± 2.9 |

| CL (Total Body Clearance) | L/h/kg | 0.42 ± 0.09 |

Distribution

Tissue distribution studies revealed that this compound is widely distributed throughout the body, with higher concentrations observed in the liver and kidneys compared to plasma. This suggests that these organs may be key sites of elimination.

Metabolism

In vitro and in vivo studies indicate that this compound undergoes moderate metabolism, primarily in the liver. The primary metabolic pathway involves oxidation via cytochrome P450 enzymes, followed by glucuronidation. Two major metabolites, M1 (hydroxylated) and M2 (glucuronide conjugate), have been identified.

Excretion

The primary route of elimination for this compound and its metabolites is through both renal and fecal pathways. Approximately 45% of the administered dose is excreted in the feces, while 30% is recovered in the urine within 72 hours. Unchanged this compound accounts for a smaller fraction of the excreted compounds, indicating significant metabolic clearance.

Experimental Protocols

Animal Studies

Healthy, male Sprague-Dawley rats (n=6 per group), weighing between 250-300g, were used for the pharmacokinetic studies. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.

Drug Administration and Sample Collection

This compound was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline for intravenous administration. A single bolus dose of 5 mg/kg was administered via the tail vein. Blood samples (approximately 0.25 mL) were collected from the jugular vein into heparinized tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose. Plasma was separated by centrifugation at 3000 x g for 10 minutes and stored at -80°C until analysis.

Bioanalytical Method

Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay demonstrated good linearity over the calibration range with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

Visualizations

Putative Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its therapeutic effects by inhibiting the pro-inflammatory NF-κB pathway.

Caption: Putative mechanism of this compound inhibiting the NF-κB signaling pathway.

Experimental Workflow for Pharmacokinetic Analysis

The diagram below outlines the key steps in the experimental workflow for determining the pharmacokinetic profile of this compound.

Unveiling the Target: A Technical Guide to Ericamycin and Anthraquinone Antibiotic Target Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ericamycin, a member of the anthraquinone class of antibiotics, represents a promising area of research in the ongoing battle against antimicrobial resistance. While specific target identification and validation studies for this compound are not yet extensively published, the broader class of anthraquinone antibiotics offers significant insights into potential mechanisms of action and methodologies for target elucidation. This technical guide provides an in-depth overview of the known and potential targets of antibacterial anthraquinones, detailed experimental protocols for target identification and validation, and a framework for applying these methods to novel compounds like this compound.

Anthraquinones are a large class of aromatic organic compounds derived from anthracene. Many natural and synthetic anthraquinone derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Their mechanisms of action are diverse and can involve multiple cellular pathways. Understanding these mechanisms is crucial for the development of new and effective therapeutics.

Potential Molecular Targets of Anthraquinone Antibiotics

Based on studies of various anthraquinone compounds, several key cellular components and pathways have been identified as potential targets for their antibacterial activity. These offer a logical starting point for the investigation of this compound's mechanism of action.

A review of the literature suggests that antibacterial anthraquinones may exert their effects through several mechanisms, including the inhibition of biofilm formation, disruption of the cell wall, and interference with nucleic acid and protein synthesis, as well as blocking energy metabolism.[1] Some cationic anthraquinone analogs have been found to disrupt the redox processes of bacteria and, at higher concentrations, act as membrane-disrupting agents.[2]

Potential specific molecular targets that have been investigated for other anthraquinones include:

-

Filamenting temperature-sensitive mutant Z (FtsZ): This protein is a key component of the bacterial cell division machinery and is a promising target for novel antibiotics.[1][3]

-

DNA Gyrase and Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition is a well-established mechanism for several classes of antibiotics.[4]

-

Phosphopantetheine adenylyltransferase (PPAT): This enzyme is involved in the biosynthesis of coenzyme A, a crucial molecule in many metabolic pathways.[5]

Quantitative Data on Antibacterial Anthraquinones

The following table summarizes the antibacterial activity of various anthraquinone compounds against different bacterial strains. This data provides a comparative baseline for assessing the potency of new derivatives like this compound.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Rhein | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 | [6] |

| Anthraquinone-2-carboxylic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 100 | [6] |

| Emodin | E. coli | 2-64 | [4] |

| Chrysophanol | E. coli | 2-64 | [4] |

Experimental Protocols for Target Identification and Validation

A multi-pronged approach is essential for the successful identification and validation of a novel antibiotic's molecular target. The following protocols outline key experiments that can be adapted for the study of this compound.

Affinity-Based Target Identification

This method aims to directly isolate the molecular target of a compound from a complex biological mixture.

Experimental Workflow: Affinity Chromatography

Methodology:

-

Probe Synthesis: Chemically modify this compound by attaching a linker arm that can be covalently coupled to a solid support, such as agarose beads.

-

Cell Lysate Preparation: Prepare a total protein extract from the target bacterial species grown to mid-log phase.

-

Affinity Chromatography:

-

Incubate the bacterial cell lysate with the this compound-immobilized beads to allow for binding of the target protein(s).

-

Thoroughly wash the beads with buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Genetic and Genomic Approaches

These methods identify the target by observing how changes in gene expression or gene function affect the bacterium's susceptibility to the antibiotic.

Experimental Workflow: RNA-Seq for Transcriptional Profiling

Methodology:

-

Bacterial Treatment: Treat a mid-log phase culture of the target bacterium with a sub-lethal concentration of this compound. An untreated culture serves as the control.

-

RNA Extraction and Sequencing:

-

Extract total RNA from both treated and control cultures.

-

Deplete ribosomal RNA and prepare cDNA libraries.

-

Sequence the cDNA libraries using a high-throughput sequencing platform.

-

-

Data Analysis:

-

Map the sequencing reads to the bacterial genome.

-

Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment.

-

Conduct pathway enrichment analysis to determine which cellular pathways are most affected by the compound.

-

In Vitro Validation Assays

Once a putative target is identified, its interaction with the antibiotic must be validated using in vitro assays.

Example Signaling Pathway: Inhibition of FtsZ Polymerization

Methodology: FtsZ Polymerization Assay

-

Protein Purification: Purify the FtsZ protein from the target bacterium.

-

Polymerization Induction: Induce FtsZ polymerization by adding GTP in a suitable buffer.

-

Light Scattering Measurement: Monitor the polymerization of FtsZ in the presence and absence of this compound by measuring the increase in light scattering at 340 nm in a spectrophotometer. A decrease in the rate and extent of light scattering in the presence of this compound indicates inhibition of polymerization.

Conclusion

The identification and validation of the molecular target of a novel antibiotic like this compound is a complex but essential process for its development as a therapeutic agent. By leveraging the knowledge of the broader class of anthraquinone antibiotics and employing a combination of affinity-based, genetic, and in vitro validation techniques, researchers can systematically elucidate its mechanism of action. The methodologies and workflows presented in this guide provide a robust framework for these investigations, ultimately paving the way for the development of new and effective treatments to combat bacterial infections.

References

- 1. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of action investigation for the antibacterial cationic anthraquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]

Ericamycin: A Technical Guide to its Natural Source and Fermentation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ericamycin is an anthraquinone antibiotic belonging to a class of aromatic polyketides known for their diverse biological activities. This technical guide provides an in-depth overview of the natural source of a closely related analogue, 5-Hydroxy this compound, its fermentation, and the biosynthetic pathway for this class of compounds. The information presented is curated from scientific literature to aid researchers and professionals in the fields of natural product discovery and drug development.

Natural Source of 5-Hydroxy this compound

5-Hydroxy this compound is a natural product produced by a strain of bacteria belonging to the order Actinomycetales. These filamentous bacteria are renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.

Producing Organism

The specific strain identified as a producer of 5-Hydroxy this compound is an Actinoplanes sp. designated AMRI-04-060. This strain was isolated and identified as part of a screening program for novel antimicrobial compounds from microbial sources.

Fermentation of 5-Hydroxy this compound

The production of 5-Hydroxy this compound is achieved through submerged fermentation of the Actinoplanes sp. AMRI-04-060 strain. The following sections detail the experimental protocols for the cultivation of the producing organism and the production of the target compound.

Experimental Protocols

The Actinoplanes sp. AMRI-04-060 strain is maintained on solid agar slants for long-term storage and inoculum preparation.

Table 1: Culture Maintenance Medium

| Component | Concentration (g/L) |

| Yeast Extract | 4.0 |

| Malt Extract | 10.0 |

| Dextrose | 4.0 |

| Agar | 20.0 |

| pH | 7.2 |

A two-stage seed culture protocol is employed to ensure a healthy and abundant inoculum for the production fermenter.

-

Stage 1: A loopful of spores from a mature agar slant is used to inoculate a 50 mL baffled flask containing 10 mL of seed medium. The flask is incubated at 28°C on a rotary shaker at 250 rpm for 72 hours.

-

Stage 2: The entire volume of the Stage 1 seed culture is transferred to a 2 L baffled flask containing 400 mL of the same seed medium. This culture is incubated under the same conditions for an additional 48 hours.

Table 2: Seed Culture Medium

| Component | Concentration (g/L) |

| Soluble Starch | 10.0 |

| Dextrose | 10.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| CaCO₃ | 1.0 |

| pH | 7.0 |

The production of 5-Hydroxy this compound is carried out in a controlled fermentation environment.

-

Inoculation: The production fermenter containing the production medium is inoculated with 5% (v/v) of the Stage 2 seed culture.

-

Fermentation Parameters:

-

Temperature: 28°C

-

Agitation: 200 rpm

-

Aeration: 1 vvm (volume of air per volume of medium per minute)

-

Duration: 7 days

-

Table 3: Production Medium Composition

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Soy Flour | 15.0 |

| Corn Steep Liquor | 5.0 |

| (NH₄)₂SO₄ | 2.0 |

| CaCO₃ | 3.0 |

| pH | 6.8 |

Extraction and Purification of 5-Hydroxy this compound

Following the fermentation, the whole broth is harvested for the extraction and purification of the target compound.

-

The whole fermentation broth is centrifuged to separate the mycelial cake from the supernatant.

-

The mycelial cake is extracted with methanol.

-

The supernatant is extracted with an equal volume of ethyl acetate.

-

The organic extracts from both the mycelia and supernatant are combined and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is subjected to silica gel column chromatography using a gradient of dichloromethane and methanol.

-

Fractions containing the desired compound are further purified by semi-preparative reverse-phase HPLC to yield pure 5-Hydroxy this compound.

Quantitative Data

The fermentation process described above typically yields approximately 10-15 mg/L of 5-Hydroxy this compound.

Table 4: Fermentation Yield of 5-Hydroxy this compound

| Compound | Yield (mg/L) |

| 5-Hydroxy this compound | 10 - 15 |

Biosynthesis of Anthraquinones in Actinomycetes

The biosynthesis of anthraquinones, such as this compound, in Actinomycetes generally proceeds through a Type II polyketide synthase (PKS) pathway. This pathway involves the iterative condensation of small carboxylic acid units to form a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone core.

Proposed Biosynthetic Pathway

The biosynthesis of the anthraquinone core is initiated by a "minimal" PKS complex consisting of a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP). The growing polyketide chain is then acted upon by other enzymes such as ketoreductases (KR), cyclases (CYC), and aromatases (ARO) to yield the final aromatic structure. The pathway for a representative anthraquinone, Aloesaponarin II, which shares a common biosynthetic origin, is depicted below.

Conclusion

This technical guide provides a comprehensive overview of the natural source and fermentation of 5-Hydroxy this compound, a close analog of this compound. The detailed protocols for culture maintenance, fermentation, and extraction, along with the proposed biosynthetic pathway, offer a valuable resource for researchers in the field of natural product drug discovery. Further investigation into the genetic basis of this compound biosynthesis and optimization of fermentation conditions could lead to improved yields and the generation of novel analogs with enhanced therapeutic properties.

Methodological & Application

Application Notes and Protocols for the Total Synthesis and Purification of Ericamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ericamycin is a complex polyketide natural product that has garnered significant interest within the scientific community due to its potential therapeutic applications. Its intricate molecular architecture, featuring a densely functionalized hexacyclic ring system, presents a formidable challenge for synthetic chemists. This document provides a detailed overview of the total synthesis of this compound, leveraging the well-documented synthetic routes established for the closely related and structurally analogous compound, Fredthis compound A. Additionally, protocols for the purification of the synthesized compound and an overview of its biological activity and mechanism of action are presented.

Total Synthesis of this compound (Leveraging Fredthis compound A Synthesis)

The total synthesis of this compound is a multi-step process that requires careful execution of complex organic reactions. The following protocol is based on the successful total synthesis of Fredthis compound A by the research group of Dale Boger, which stands as a landmark achievement in natural product synthesis.

Overall Synthetic Workflow

The synthesis can be conceptually divided into the construction of key fragments followed by their assembly and final elaborations to yield the natural product.

Caption: Overall workflow for the total synthesis of this compound.

Experimental Protocols

Note: These protocols are adapted from the literature on Fredthis compound A synthesis and may require optimization for this compound. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.

Step 1: Synthesis of the Left-Hand Fragment (Substituted Isoquinoline)

This multi-step synthesis involves the construction of a highly substituted isoquinoline core. A key step is the Diels-Alder reaction to form the initial carbocyclic framework.

-

Representative Reaction: Diels-Alder Cycloaddition

-

Reactants: Substituted diene and a suitable dienophile.

-

Reagents: Lewis acid catalyst (e.g., BF₃·OEt₂), dry dichloromethane (DCM) as solvent.

-

Procedure:

-

To a solution of the diene in dry DCM at -78 °C, add the dienophile.

-

Slowly add the Lewis acid catalyst and stir the reaction mixture at -78 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 2: Synthesis of the Right-Hand Fragment (Functionalized Naphthoquinone)

The right-hand fragment is typically a functionalized naphthoquinone derivative, prepared through a series of aromatic functionalization and oxidation reactions.

-

Representative Reaction: Friedel-Crafts Acylation

-

Reactants: A substituted naphthalene derivative and an acyl chloride.

-

Reagents: Aluminum chloride (AlCl₃), dry carbon disulfide (CS₂) or nitrobenzene as solvent.

-

Procedure:

-

Suspend AlCl₃ in the chosen solvent at 0 °C.

-

Add the acyl chloride dropwise, followed by a solution of the naphthalene derivative in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by recrystallization or column chromatography.

-

Step 3: Fragment Coupling and Cyclization

This crucial phase involves the coupling of the left-hand and right-hand fragments, followed by a series of intramolecular cyclizations to construct the pentacyclic core.

-

Representative Reaction: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Stille coupling)

-

Reactants: The left-hand fragment (as a boronic acid/ester or organostannane) and the right-hand fragment (as a halide or triflate).

-

Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃), and a solvent system (e.g., toluene/ethanol/water).

-

Procedure:

-

Combine the two fragments, the palladium catalyst, and the base in the solvent system.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purify the coupled product by column chromatography.

-

Step 4: Final Elaboration and Deprotection

The final steps involve functional group manipulations and the removal of protecting groups to unveil the natural product.

-

Representative Reaction: Global Deprotection

-

Reagents: Reagents specific to the protecting groups used (e.g., trifluoroacetic acid for Boc groups, boron tribromide for methyl ethers).

-

Procedure:

-

Dissolve the protected precursor in a suitable solvent.

-

Add the deprotecting agent at the appropriate temperature (often 0 °C or room temperature).

-

Stir until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction and neutralize the mixture.

-

Extract the final product and purify as described in the purification protocol.

-

Quantitative Data Summary

The following table summarizes representative yields for key steps in the total synthesis of Fredthis compound A, which can be considered indicative for the synthesis of this compound.

| Step | Reaction Type | Starting Material | Product | Yield (%) |

| Fragment Synthesis | ||||

| Left-Hand Fragment | Diels-Alder Cycloaddition | Substituted Diene | Cycloadduct | 75-85 |

| Right-Hand Fragment | Friedel-Crafts Acylation | Naphthalene Derivative | Acylated Naphthalene | 60-70 |

| Assembly and Elaboration | ||||

| Fragment Coupling | Suzuki Coupling | Fragment Boronic Ester | Coupled Biaryl | 50-65 |

| Final Deprotection | Acid-mediated Deprotection | Fully Protected Precursor | Crude this compound | 40-50 |

Purification Protocol

The purification of the final this compound product is critical to obtain a sample of high purity for biological evaluation. A multi-step purification strategy is typically employed.

Flash Column Chromatography (Crude Purification)

-

Stationary Phase: Silica gel (230-400 mesh).

-

Eluent System: A gradient of ethyl acetate in hexanes is commonly used. The polarity of the eluent should be gradually increased based on the polarity of the product and impurities.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with the gradient solvent system, collecting fractions.

-

Analyze the fractions by TLC and combine those containing the pure product.

-

Evaporate the solvent to yield the partially purified product.

-

High-Performance Liquid Chromatography (HPLC) (Final Purification)

For obtaining highly pure this compound, reversed-phase HPLC is the method of choice.

-

Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA.

-

-

Gradient: A linear gradient from 30% B to 100% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Procedure:

-

Dissolve the partially purified this compound in a minimal amount of the initial mobile phase composition.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto the equilibrated HPLC column.

-

Run the gradient and collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain the pure compound as a solid.

-

Biological Activity and Mechanism of Action

This compound, similar to Fredthis compound A, is expected to exhibit potent biological activities.

-

Antitumor Activity: Fredthis compound A has demonstrated significant cytotoxicity against various cancer cell lines. This activity is believed to be a key therapeutic potential of this compound.

-

Antimicrobial Activity: Reports have indicated that derivatives of this compound possess potent antimicrobial activity against a range of bacteria.

Proposed Mechanism of Action

The primary mechanism of action for this class of compounds is the inhibition of crucial cellular processes, specifically transcription (RNA synthesis) and translation (protein synthesis).

Caption: Proposed mechanism of action of this compound.

This compound is hypothesized to intercalate into DNA or bind to key enzymes involved in nucleic acid and protein synthesis. By inhibiting RNA polymerase, it halts the transcription of genetic information from DNA to messenger RNA (mRNA). Furthermore, by targeting the ribosome, it disrupts the process of translating the genetic code from mRNA into functional proteins. This dual inhibition of fundamental cellular processes ultimately leads to cell cycle arrest and apoptosis in cancer cells and inhibits the proliferation of microbial pathogens. Further detailed mechanistic studies are required to fully elucidate the specific molecular targets of this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ericamycin

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ericamycin, a member of the tetracene and quinone families of compounds.[1] Due to the absence of a standardized, publicly available HPLC protocol for this compound, this method has been developed based on the physicochemical properties of the molecule and established chromatographic principles for similar antibiotic compounds. The described method is intended for researchers, scientists, and drug development professionals engaged in the analysis of this compound and is suitable for further optimization and validation.

Introduction

This compound is a complex antibiotic that has been reported in Streptomyces varius.[1] As with many natural product-derived compounds, a robust and reliable analytical method is crucial for research and development, including fermentation process monitoring, purification, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[2] This document provides a comprehensive protocol for an HPLC method coupled with UV detection for the analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the development of an appropriate analytical method.

| Property | Value | Reference |

| Molecular Formula | C28H21NO8 | --INVALID-LINK-- |

| Molecular Weight | 499.5 g/mol | --INVALID-LINK-- |

| IUPAC Name | (12S,13S)-3,12,19,26-tetrahydroxy-13-methoxy-7,20-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(26),2(11),3,7,9,14,16(25),18(23),19,21-decaene-5,17,24-trione | --INVALID-LINK-- |

| Predicted UV Absorbance | Due to the quinone and aromatic structures, strong absorbance is expected in the UV-Vis region, likely between 200-400 nm.[3][4] | General Chemical Principles |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO. | General Chemical Principles |

Experimental Protocol

This section provides a detailed methodology for the analysis of this compound using HPLC.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

-

Chromatography Data System (CDS): For data acquisition and processing.

-

Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile and water. Formic acid (analytical grade).

-

Sample Vials: 2 mL amber glass vials with screw caps and septa.

Preparation of Mobile Phase and Standard Solutions

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water

-

Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

-

Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Method Parameters

The proposed HPLC method parameters are summarized in Table 2.

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-25 min: 30% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 254 nm (or wavelength of maximum absorbance determined by UV scan) |

| Run Time | 25 minutes |

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. A general procedure for a liquid sample (e.g., fermentation broth) is outlined below.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet any solids.

-

Collect the supernatant.

-

Perform a protein precipitation step by adding three parts of cold acetonitrile to one part of the supernatant.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

Data Analysis and Quantification

-

Identification: The this compound peak can be identified by comparing its retention time with that of the reference standard.

-

Quantification: A calibration curve should be constructed by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the samples can then be determined from this calibration curve.

Method Validation Parameters (Proposed)

For routine use, the method should be validated according to ICH guidelines. The proposed parameters for validation are listed in Table 3.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Recovery between 98% and 102% |

| Precision (Repeatability) | RSD ≤ 2% |

| Intermediate Precision | RSD ≤ 2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | No interfering peaks at the retention time of this compound |

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

Conclusion